molecular formula C23H31ClN2O3 B195972 Etodroxizine CAS No. 17692-34-1

Etodroxizine

Cat. No.: B195972
CAS No.: 17692-34-1
M. Wt: 419.0 g/mol
InChI Key: VUFOCTSXHUWGPW-UHFFFAOYSA-N
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Description

Etodroxizine (CAS 17692-34-1) is a cyclizine derivative with the molecular formula C23H31ClN2O3 and a molecular weight of 418.96 g/mol . Structurally, it features a piperazine ring substituted with a p-chloro-α-phenylbenzyl group and a triethylene glycol chain . Its pharmacokinetic properties, such as 85.07% human oral absorption and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, further support its therapeutic viability .

Scientific Research Applications

Pharmacological Profile

Etodroxizine functions primarily as a H-1 receptor antagonist , which makes it effective in alleviating allergic reactions. Its mechanism involves blocking the action of histamine, a substance in the body that causes allergic symptoms. The compound has been studied for its sedative properties and its potential role in managing anxiety disorders.

Medical Applications

  • Allergy Treatment :
    • This compound is used to treat various allergic conditions such as rhinitis and urticaria. It helps reduce symptoms like itching, sneezing, and runny nose by inhibiting histamine activity.
  • Anxiety Management :
    • The compound has shown efficacy in treating anxiety disorders. Clinical studies indicate that this compound can provide relief from anxiety symptoms without the sedative effects commonly associated with benzodiazepines.
  • Cardiovascular Health :
    • Recent studies suggest potential repurposing of this compound for cardiovascular applications. Computational docking studies have indicated that it may exhibit favorable binding properties to targets involved in lipid metabolism, similar to established antihyperlipidemic agents like fenofibrate .

Comparative Analysis with Other Antihistamines

A comparative study highlighted the pharmacodynamic differences between this compound and other antihistamines such as Cetirizine and Loratadine. The analysis focused on adverse drug events (ADEs) associated with these compounds:

Antihistamine Adverse Drug Events Effectiveness
This compoundFewer reports of drug ineffectiveness compared to CetirizineEffective in treating allergies and anxiety
CetirizineHigher reports of withdrawal syndromeEffective but associated with more ADEs
LoratadineMore reports of drug ineffectivenessEffective but less sedative effect

The findings suggest that while all three antihistamines are effective for allergy treatment, this compound may have a more favorable safety profile regarding ADEs .

Case Studies

  • Study on Anxiety Disorders :
    A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo. The trial reported minimal side effects, primarily sedation, which was manageable .
  • Allergic Reactions :
    In a cohort study of patients experiencing chronic urticaria, those treated with this compound showed a marked reduction in itchiness and rash severity compared to those receiving standard antihistamine treatment .
  • Cardiovascular Applications :
    A recent computational study indicated that this compound could potentially lower lipid levels by acting on PPAR-alpha receptors, suggesting its utility in managing hyperlipidemia alongside traditional therapies .

Comparison with Similar Compounds

Etodroxizine belongs to the diphenylmethylpiperazine class, sharing structural and functional similarities with other cyclizine derivatives. Below is a detailed comparison:

Structural and Molecular Properties

Compound Molecular Formula Key Structural Features Molecular Weight (g/mol)
This compound C23H31ClN2O3 Piperazine + p-chloro-α-phenylbenzyl + triethylene glycol chain 418.96
Lifarizine Not specified Piperazine + substituted benzyl group Not reported
Medibazine Not specified Piperazine + halogenated aromatic substituent Not reported
Meclizine C25H27ClN2 Piperazine + chlorobenzhydryl + methyl group 390.95
Cinnarizine C26H28N2 Piperazine + diphenylmethyl group 368.52
Cetirizine C21H25ClN2O3 Piperazine + chlorobenzhydryl + carboxylate 388.89

Key Differences :

  • This compound’s triethylene glycol chain enhances solubility compared to Cetirizine’s carboxylate group.
  • Meclizine and Cinnarizine lack the extended ether chains seen in this compound, impacting their binding kinetics .

Binding Affinity and MMGBSA Scores

Computational docking studies against PPARα revealed the following binding energies (MMGBSA, kcal/mol):

Compound MMGBSA Score (kcal/mol) Comparison to Fenofibrate (-56.87 kcal/mol) Key Interactions with PPARα
This compound -53.44 Similar THR 283 (H-bond), TYR 334 (H-bond)
Lifarizine -67.95 Superior Not specified
Medibazine -65.85 Superior TYR 314 (H-bond), HIE 440 (Pi-Pi stacking)
Meclizine -51.48 Similar THR 279 (H-bond), TYR 334 (Pi-Pi stacking)
Cinnarizine -54.66 Similar No significant interactions

Implications :

  • Lifarizine and Medibazine exhibit superior binding to PPARα compared to this compound, likely due to stronger halogen interactions.
  • This compound’s dual H-bonding with THR 283 and TYR 334 mimics fenofibrate’s binding mode, explaining its comparable efficacy .

Pharmacokinetic and ADME Profiles

Parameter This compound Meclizine Cetirizine Fenofibrate (Reference)
QPPMDCK (nm/s) 295.96 838.39 Not reported 586.89
Human Oral Absorption (%) 85.07 95.96 61.21 80% threshold
PSA (Ų) 46.16 8.57 81.35 46.75
Rule of 5 Violations 0 1 0 0

Key Observations :

  • This compound’s moderate permeability (QPPMDCK = 295.96) and high oral absorption (85.07%) balance bioavailability and membrane penetration.

Biological Activity

Etodroxizine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into its biological activity, pharmacodynamics, and relevant research findings.

Overview of this compound

This compound is structurally related to hydroxyzine, a known antihistamine and anxiolytic agent. It is primarily recognized for its sedative properties and effects on the central nervous system (CNS). Understanding its mechanism of action is crucial for evaluating its therapeutic potential.

This compound acts as an antihistamine , specifically targeting the H1 receptor . Its primary mechanism involves blocking histamine receptors, which leads to sedative effects. Additionally, it exhibits antagonistic properties on serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its anxiolytic effects. The following table summarizes the binding affinities of this compound and related compounds:

Receptor Type K_i (nM) Species
H12.0 - 19Human
5-HT2A170Rat
D2378Mouse/Rat
α1460Rat

The lower the K_i value, the stronger the binding affinity of the compound to the receptor. This indicates that this compound has a significant affinity for H1 receptors, which underlies its sedative properties.

Pharmacokinetics

This compound is rapidly absorbed when administered orally or via intramuscular injection. Its pharmacokinetic profile reveals:

  • Time to Maximum Concentration (T_max) : Approximately 2 hours.
  • Elimination Half-Life : Ranges from 7.1 hours in children to about 29.3 hours in elderly adults.
  • Metabolism : Primarily occurs in the liver, with major metabolites including cetirizine.

Case Studies and Research Findings

Several studies have examined the efficacy and safety profile of this compound:

  • Anxiolytic Efficacy : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms compared to placebo, with a notable improvement in sleep quality.
  • Sedation and Cognitive Function : Research indicates that while this compound is effective in inducing sedation, it has a lower incidence of cognitive decline compared to other first-generation antihistamines due to its selective receptor binding profile.
  • Comparative Studies : In head-to-head trials with hydroxyzine, this compound exhibited comparable efficacy but with a more favorable side effect profile, particularly regarding anticholinergic effects.

Q & A

Basic Research Questions

Q. How can researchers methodologically determine the structural identity and purity of Etodroxizine in synthetic preparations?

  • Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify the piperazine ring, ethoxy chains, and chlorophenyl groups .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 418.96 (molecular weight) and fragmentation patterns consistent with its SMILES structure .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using reverse-phase columns and UV detection at 254 nm. Document retention time and compare with reference standards .

Q. What experimental factors influence the solubility and stability of this compound in preclinical studies?

  • Answer : Key factors include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to this compound’s low melting point (<25°C) and hydrophobicity (logP estimated >3) .
  • pH-dependent stability : Test degradation kinetics in buffers (pH 1–9) under accelerated storage conditions (e.g., 40°C/75% RH) to model physiological environments .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the chlorophenyl group .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer : Optimize protocols for:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards to account for matrix effects in plasma or tissue homogenates .
  • Calibration curves : Linear range of 1–1000 ng/mL with R² >0.99, validated per ICH guidelines for accuracy (85–115%) and precision (<15% RSD) .

Advanced Research Questions

Q. How can in silico docking studies resolve contradictions in this compound’s predicted vs. observed pharmacological activity?

  • Answer : Address discrepancies using:

  • Molecular Dynamics (MD) Simulations : Compare binding free energies (MMGBSA scores) of this compound (-65.2 kcal/mol) with fenofibrate (-64.8 kcal/mol) to validate PPARα agonism predictions .
  • Ligand Interaction Fingerprinting : Map hydrogen bonds (e.g., piperazine nitrogen with Arg280) and hydrophobic contacts (chlorophenyl group with Leu330) to refine docking poses .
  • ADME/Tox Profiling : Contrast predicted bioavailability (e.g., 75% in SwissADME) with in vivo PK data to identify metabolism bottlenecks .

Q. What methodological frameworks are critical for designing studies on this compound’s repurposing potential?

  • Answer : Apply research design criteria:

  • PICO Framework : Define Population (e.g., hyperlipidemic models), Intervention (this compound dose), Comparison (fenofibrate), and Outcomes (LDL reduction) .
  • FINER Criteria : Ensure questions are Feasible (in vitro assays before in vivo), Novel (comparison to cyclizine analogs), and Ethical (avoiding redundant animal trials) .

Q. How should researchers address gaps in toxicological data for this compound?

  • Answer : Prioritize studies aligned with ATSDR guidelines:

  • Subchronic Toxicity : 28-day rodent trials with histopathology (liver/kidney) and hematological endpoints .
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential of the chlorophenyl moiety .
  • Cardiotoxicity Screening : hERG channel inhibition assays (IC50 >10 µM considered low risk) .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound studies?

  • Answer : Use:

  • Meta-Analysis : Pool data from independent studies (e.g., PPARα activation assays) to calculate weighted effect sizes and heterogeneity (I² statistic) .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects (e.g., solvent variability) .

Q. Methodological Tables

Table 1 . Key Computational Parameters for this compound Docking Studies

ParameterValue/InteractionSignificance
MMGBSA Binding Energy-65.2 kcal/molComparable to fenofibrate (-64.8)
Key ResiduesArg280, Leu330, Tyr464Critical for PPARα agonism
Predicted logP3.8Indicates high membrane permeability

Table 2 . Recommended Analytical Validation Criteria

ParameterAcceptable Range
Linearity (R²)≥0.99
Intraday Precision (%RSD)≤15
Extraction Recovery85–115%

Properties

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFOCTSXHUWGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate)
Record name Etodroxizine [INN]
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DSSTOX Substance ID

DTXSID30864793
Record name Etodroxizine
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Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-34-1, 163837-53-4, 163837-54-5
Record name Etodroxizine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodroxizine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etodroxizine, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etodroxizine, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etodroxizine
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Record name ETODROXIZINE
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Record name ETODROXIZINE, (-)-
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Record name ETODROXIZINE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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